2-(2,4-Difluorophenoxy)pyridin-4-amine
Description
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-1-2-10(9(13)5-7)16-11-6-8(14)3-4-15-11/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYIIRNBCKRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription.
Mode of Action
It’s plausible that it interacts with its targets (potentially cdks) and induces changes that affect the normal functioning of these proteins.
Biochemical Analysis
Biochemical Properties
2-(2,4-Difluorophenoxy)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of proteins, which is a critical aspect of cell signaling. Additionally, this compound can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and other cellular processes.
Biological Activity
2-(2,4-Difluorophenoxy)pyridin-4-amine is an organic compound with the molecular formula C11H8F2N2O and a molecular weight of 222.2 g/mol. Its structure features a pyridine ring substituted with a 2,4-difluorophenoxy group and an amino group at the 4-position. The presence of fluorine enhances its lipophilicity and stability, making it a candidate for various biological applications, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound can inhibit the activity of certain enzymes through competitive or non-competitive mechanisms. The amino group in its structure is believed to form hydrogen bonds with active sites on target proteins, which may lead to significant therapeutic effects across various biological systems.
Biological Activity Data
The following table summarizes some key findings regarding the biological activity of this compound:
Case Studies
- Inhibition of Dihydrofolate Reductase (DHFR) :
-
Enzyme Interaction Studies :
- Interaction studies revealed that this compound could inhibit specific enzymatic activities by binding to their active sites. The difluorophenoxy moiety enhances its ability to penetrate cellular membranes, facilitating intracellular interactions that are crucial for its biological effects.
Research Findings
Recent research highlights the compound's potential in drug development:
- Synthesis and Evaluation : Various synthetic routes have been explored to optimize yield and purity, enhancing the compound's availability for biological testing .
- Therapeutic Potential : The unique structural features of this compound make it a candidate for further exploration in therapeutic contexts, particularly in treating diseases where enzyme inhibition plays a critical role .
Scientific Research Applications
Medicinal Chemistry
2-(2,4-Difluorophenoxy)pyridin-4-amine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by disrupting microtubule assembly and inducing apoptosis through enhanced caspase activity.
- Antimicrobial Properties : Preliminary research suggests that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
Biological Research
The compound serves as a valuable tool in biological assays:
- Ligand Development : It is explored as a ligand for various receptors and enzymes, facilitating studies on signal transduction pathways and enzyme inhibition.
- Cellular Mechanism Studies : Research has utilized this compound to investigate cellular mechanisms such as apoptosis and cell cycle regulation, contributing to the understanding of cancer biology.
Material Science
In material science, this compound is being evaluated for its potential in developing new materials:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance.
Case Study 1: Anticancer Efficacy
A study focusing on pyrazole derivatives highlighted that compounds similar to this compound demonstrated significant anticancer properties:
| Compound Type | Activity Type | Reference |
|---|---|---|
| Pyrazole derivatives | Anticancer | |
| Microtubule disruptors | Cell cycle arrest | |
| Apoptosis inducers | Enhanced caspase activity |
This research emphasizes the potential of this compound class in targeting cancer cells effectively.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of difluorophenoxy compounds. The results indicated promising activity against several bacterial strains, suggesting that modifications to the difluorophenoxy group could enhance efficacy.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- In contrast, trifluoromethyl (CF₃) in 2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine offers greater metabolic stability due to reduced oxidative susceptibility .
- Core Modifications : Pyrido[3,2-d]pyrimidine derivatives (e.g., 6-(2-fluoropyridin-4-yl)... ) exhibit expanded aromatic systems, which may improve π-π stacking interactions in target binding compared to simpler pyridine cores .
Key Insights :
- Pyrido[3,2-d]pyrimidine derivatives (e.g., 6-Chloro-N-(4-fluorophenyl)... ) show promise in anticancer applications, though direct comparisons with the target compound require further enzymatic assays .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2,4-difluorophenoxy)pyridin-4-amine typically involves:
- Starting from halogenated pyridine derivatives , especially 2,4-dihalopyridines or 4-halopyridin-2-amines.
- Nucleophilic aromatic substitution (SNAr) of the halogen at the 2-position of the pyridine ring with 2,4-difluorophenol or its derivatives to install the difluorophenoxy group.
- Amination at the 4-position of the pyridine ring, either by direct substitution or via intermediate amide formation and subsequent conversion to the amine.
This approach leverages the reactivity of halogenated pyridines and phenols under basic or catalytic conditions to form the ether linkage and introduce the amino group.
Detailed Preparation Methods
Halogenated Pyridine Intermediate Preparation
A key intermediate is often a 2,4-dihalopyridine or 4-halopyridin-2-amine compound. These can be obtained by:
- Starting from 2-pyridinecarboxylic acid derivatives and converting them into halogenated pyridines via fluorination and halogenation reactions.
- Using catalytic fluorination methods on pyridine carboxylic acids to install fluorine at the 4-position, followed by conversion to amides and amines through Hofmann rearrangement (as demonstrated in the synthesis of 2-amino-4-fluoropyridine).
Nucleophilic Aromatic Substitution with 2,4-Difluorophenol
The 2-position halogen on the pyridine ring is displaced by 2,4-difluorophenol under basic conditions to form the 2-(2,4-difluorophenoxy)pyridine intermediate. Typical reaction conditions include:
- Use of a base such as potassium carbonate or an organic base.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Heating to moderate temperatures (e.g., 60-80 °C) to facilitate the substitution.
This step forms the ether bond linking the difluorophenoxy group to the pyridine ring.
Introduction of the Amino Group at the 4-Position
The 4-position amino group can be introduced by:
- Direct amination of a 4-halopyridine intermediate using ammonia or ammonium salts under nucleophilic substitution conditions.
- Alternatively, through amide intermediates formed by reacting pyridine carboxylic acids with chloroformates and ammonia sources, followed by Hofmann rearrangement to yield the amino group.
The Hofmann amide degradation is a key step that converts amides to amines using reagents such as sodium hypochlorite or calcium hypochlorite at controlled temperatures (0-100 °C), providing high yields and clean conversion suitable for scale-up.
Representative Synthetic Route Summary
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fluorination of 2-pyridinecarboxylic acid to 4-fluoropyridine-2-carboxylic acid | Potassium fluoride, catalyst, oxygen, DMF, 60-80 °C, 8 h | ~91 | Catalytic fluorination with oxygen bubbling |
| 2 | Conversion to 4-fluoropyridine-2-carboxamide | Methyl chloroformate, triethylamine, ammonium chloride, THF, 0 °C | ~91 | Formation of amide intermediate |
| 3 | Hofmann rearrangement to 2-amino-4-fluoropyridine | Sodium hypochlorite solution, 80 °C, 1-24 h | ~80 | Amide to amine conversion |
| 4 | Nucleophilic aromatic substitution with 2,4-difluorophenol | Base (e.g., K2CO3), DMF or THF, 60-80 °C | Variable | Ether bond formation at 2-position |
This sequence can be adapted to install the 2,4-difluorophenoxy group onto the pyridin-4-amine core.
Alternative Combinatorial and Solid-Phase Synthesis Approaches
According to patent literature, combinatorial chemistry techniques have been applied to 2-aminopyridine derivatives, allowing the generation of diverse libraries including this compound analogs. These methods involve:
- Solid-phase synthesis using resin-bound intermediates.
- Sequential substitution reactions where hydroxy-substituted phenyl groups are attached to the 2-position of the pyridine ring.
- Use of amino acid derivatives and displacement of hydroxy groups with substituted amines to diversify the pyridine derivatives.
Such methods provide efficient routes for rapid synthesis and screening but require specialized equipment and conditions.
Industrial and Scale-Up Considerations
- The use of inexpensive and readily available starting materials such as 2-pyridinecarboxylic acid and 2,4-difluorophenol supports cost-effective industrial synthesis.
- Reactions are optimized for high yield and minimal waste, with mild reaction conditions (ambient to moderate temperatures) and safe reagents like sodium hypochlorite for amide degradation.
- Purification steps typically involve crystallization and extraction, avoiding complex chromatographic methods.
- Continuous flow reactors and telescoped reactions are potential process improvements for scale-up, improving safety and efficiency.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic fluorination + amide formation + Hofmann rearrangement | 2-pyridinecarboxylic acid, KF, chloroformate, ammonia source | Fluorination, amide formation, Hofmann rearrangement | High yield, industrially scalable, mild conditions | Multi-step, requires careful control of reagents |
| Nucleophilic aromatic substitution with 2,4-difluorophenol | Halogenated pyridine derivatives, 2,4-difluorophenol | SNAr ether formation | Direct installation of difluorophenoxy group | Requires activated halogenated pyridine |
| Combinatorial solid-phase synthesis | Resin-bound aminopyridine intermediates | Sequential substitution, amination | Rapid library generation, diversity | Requires specialized equipment, less suited for bulk synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-difluorophenoxy)pyridin-4-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2,4-difluorophenol and 4-aminopyridine derivatives. Key variables include solvent choice (e.g., DMF or THF), base selection (e.g., K₂CO₃ or Cs₂CO₃), and temperature (80–120°C). To improve yields, use anhydrous conditions and stoichiometric excess of the phenol derivative. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR (¹H/¹³C/¹⁹F): Verify fluorine substitution patterns and aromatic proton integration .
- LC-MS : Confirm molecular weight (C₁₁H₈F₂N₂O, MW 246.2) and detect impurities .
- Elemental Analysis : Validate empirical formula (C, H, N, F) within ±0.4% deviation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact due to potential toxicity. Store in airtight containers at 4°C, away from light. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-deficient pyridine ring (due to fluorine substituents) enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimentally, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in toluene/water mixtures at 80–100°C .
Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. no observable effect)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects .
- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target interactions .
- Control Experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) and confirm compound stability under assay conditions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Parameterize fluorine atoms with accurate partial charges (HF/6-31G* basis set). Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability over 50–100 ns trajectories .
Q. What role do solvent effects play in the compound’s catalytic applications (e.g., as a ligand in metal complexes)?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in metal coordination. Solvent screening (Kamlet-Taft parameters) can correlate polarity with catalytic efficiency. For example, in Cu-catalyzed C–N coupling, acetonitrile enhances turnover frequency by 30% compared to THF .
Contradiction Analysis & Theoretical Frameworks
Q. Why do conflicting reports exist about the compound’s solubility in aqueous vs. organic media?
- Methodological Answer : Solubility discrepancies arise from polymorphism or pH-dependent protonation of the pyridine nitrogen. Characterize solid-state forms via PXRD and measure solubility in buffered solutions (pH 2–12). Use Hansen solubility parameters to design co-solvent systems (e.g., ethanol/PEG 400) for improved bioavailability .
Q. How can researchers align experimental design with theoretical frameworks (e.g., DFT, QSAR) for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
